molecular formula C15H14N4OS B10944398 (5Z)-3-(4-methylphenyl)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one

(5Z)-3-(4-methylphenyl)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one

Cat. No.: B10944398
M. Wt: 298.4 g/mol
InChI Key: KCWVODXQLJAOOI-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-METHYLPHENYL)-5-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a thioxodihydroimidazole core, a methylphenyl group, and a pyrazolylmethylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLPHENYL)-5-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Core: The imidazole core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Thioxo Group: The thioxo group is introduced by reacting the imidazole intermediate with sulfur-containing reagents such as Lawesson’s reagent or phosphorus pentasulfide.

    Attachment of the Methylphenyl Group: The methylphenyl group is attached via electrophilic aromatic substitution reactions.

    Formation of the Pyrazolylmethylidene Moiety: The final step involves the condensation of the imidazole-thioxo intermediate with a pyrazole derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHYLPHENYL)-5-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or imidazole core are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced imidazole derivatives.

    Substitution Products: Various substituted imidazole derivatives depending on the substituents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-METHYLPHENYL)-5-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    3-(4-METHYLPHENYL)-5-[(Z)-1-(1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE: Lacks the methyl group on the pyrazole ring.

    3-(4-METHYLPHENYL)-5-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-OXODIHYDRO-1H-IMIDAZOL-4-ONE: Contains an oxo group instead of a thioxo group.

Uniqueness

3-(4-METHYLPHENYL)-5-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thioxo group, in particular, may contribute to its potential biological activities and reactivity compared to similar compounds.

Properties

Molecular Formula

C15H14N4OS

Molecular Weight

298.4 g/mol

IUPAC Name

(5Z)-3-(4-methylphenyl)-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C15H14N4OS/c1-10-3-5-12(6-4-10)19-14(20)13(17-15(19)21)7-11-8-16-18(2)9-11/h3-9H,1-2H3,(H,17,21)/b13-7-

InChI Key

KCWVODXQLJAOOI-QPEQYQDCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN(N=C3)C)/NC2=S

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CN(N=C3)C)NC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.